molecular formula C23H25NO5S B555563 Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate CAS No. 119290-61-8

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

Cat. No. B555563
CAS RN: 119290-61-8
M. Wt: 427.5 g/mol
InChI Key: ZLZGBBIPWXUQST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate involves multiple steps. One method involves the use of triethylamine in toluene at 60℃ for 6 hours . Another method involves a multi-step reaction with 2 steps: 1) Et 3 N / toluene / 6 h / 60 °C 2) 6.2 g / ZnBr; hexamethyldisilazane / toluene / 6 h / 80 °C .


Molecular Structure Analysis

The molecular formula of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate is C23H25NO5S . It has a molecular weight of 427.51 . The InChI Key is ZLZGBBIPWXUQST-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has several physicochemical properties. It has a high GI absorption, is not BBB permeant, and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate and its derivatives has been explored for their potential as antioxidant additives for lubricating oils. Compounds synthesized showed significant antioxidant activity, indicating their usefulness in enhancing the performance and lifespan of lubricating oils (Habib, Hassan, & El‐Mekabaty, 2014).

  • In another study, the crystal structure of 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate was analyzed, revealing details about its molecular geometry and hydrogen bonding, which could inform its use in various chemical applications (Babu, Dhavamurthy, Nizammohideen, Peramaiyan, & Mohan, 2014).

Antimicrobial Activity

  • Novel quinazolinone derivatives synthesized from Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate were evaluated for their antimicrobial activity, showing potential for use in medicinal chemistry and drug development (Habib, Hassan, & El‐Mekabaty, 2013).

Catalytic Applications

  • Sulfonated Schiff base copper(II) complexes derived from Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate have been synthesized and applied as efficient and selective catalysts in alcohol oxidation. This suggests their potential use in organic synthesis and industrial chemical processes (Hazra, Martins, Silva, & Pombeiro, 2015).

Photoacid Generators

  • The compound has been studied for its potential as a photoacid generator in polymer resists, crucial for lithography processes in the semiconductor industry. The study provides insights into its photochemical decomposition and the potential use in developing new materials for electronic devices (Plater, Harrison, & Killah, 2019).

Antibacterial Agents

  • Synthetic N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, involving the chemical structure of interest, have shown potent antibacterial properties, indicating their significance in developing new antibiotics and addressing antibiotic resistance challenges (Abbasi et al., 2015).

Safety and Hazards

The safety information available indicates that the compound has a signal word of "Warning" . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . The hazard statements are H302-H315-H319-H335 .

properties

IUPAC Name

benzyl 2-amino-3-phenylpropanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,15H,11-12,17H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLZGBBIPWXUQST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC(C(=O)OCC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

CAS RN

1738-78-9
Record name NSC524126
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524126
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-benzyl-3-phenyl-L-alanine toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.